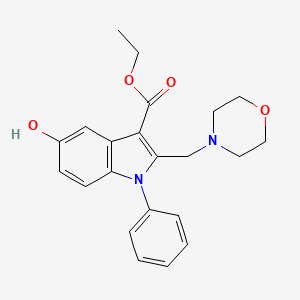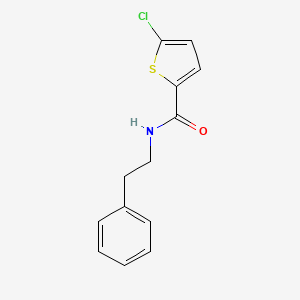![molecular formula C12H10Br2F6N2O B14949177 1-(2,4-Dibromophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B14949177.png)
1-(2,4-Dibromophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIBROMOPHENYL)UREA is a synthetic organic compound characterized by the presence of trifluoromethyl and dibromophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIBROMOPHENYL)UREA typically involves the reaction of 1,1-bis(trifluoromethyl)propylamine with 2,4-dibromophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIBROMOPHENYL)UREA can undergo various chemical reactions, including:
Substitution Reactions: The dibromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with substituted groups on the phenyl ring.
Oxidation/Reduction: Various oxidized or reduced forms of the compound.
Hydrolysis: Breakdown products including amines and carbon dioxide.
Aplicaciones Científicas De Investigación
N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIBROMOPHENYL)UREA has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIBROMOPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and stability, while the dibromophenyl group can facilitate interactions with aromatic residues in proteins. The urea linkage may also play a role in the compound’s overall activity by providing a stable scaffold for these interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DICHLOROPHENYL)UREA
- N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIFLUOROPHENYL)UREA
- N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIMETHOXYPHENYL)UREA
Uniqueness
N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIBROMOPHENYL)UREA is unique due to the presence of both trifluoromethyl and dibromophenyl groups, which confer distinct chemical properties such as increased lipophilicity and potential for halogen bonding. These features can enhance the compound’s performance in various applications compared to its analogs.
Propiedades
Fórmula molecular |
C12H10Br2F6N2O |
|---|---|
Peso molecular |
472.02 g/mol |
Nombre IUPAC |
1-(2,4-dibromophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
InChI |
InChI=1S/C12H10Br2F6N2O/c1-2-10(11(15,16)17,12(18,19)20)22-9(23)21-8-4-3-6(13)5-7(8)14/h3-5H,2H2,1H3,(H2,21,22,23) |
Clave InChI |
VLDMKCFZZDHLNM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=C(C=C(C=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Acetyl-2-(4-fluorophenyl)-6-hydroxy-6-methyl-4-(4-toluidino)-3-cyclohexenyl]-1-ethanone](/img/structure/B14949098.png)

![4-[3-(3-Furan-2-yl-acryloyl)-thioureido]-benzenesulfonamide](/img/structure/B14949104.png)
![1-(4-Ethoxyphenyl)-4-{4-[1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B14949110.png)

![N-(naphthalen-1-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B14949117.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B14949122.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B14949123.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile](/img/structure/B14949130.png)
![4-(1,3-benzothiazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B14949133.png)
![N-(3-bromophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B14949134.png)

![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14949165.png)

